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Crystal Structure and Hydrogen Bonding

In its crystalline form, 3-Amino-1,2,4-triazine molecules form extensive hydrogen-bonded chains that are
nearly parallel to the crystal's b-axis [1]. Each molecule participates in four hydrogen bonds, acting twice
as a donor and twice as an acceptor [1]. The molecules are planar and parallel to each other within a stack,
with a short interplanar distance of approximately 2.88 A, indicating significant m-m interactions that

contribute to the stability of the crystal packing [1].

The table below summarizes the key hydrogen bonds observed in the crystal structure of the pure compound

and a representative coordination complex [1] [2]:

Distance (A) / Angle

Bond Type Role in Network ) Function | Consequence
N-H:--N (Amino  Forms molecular D—H: ~0.84, H---A: Creates zigzag chains & R33(9)
to Ring N) chains ~2.10,D--A1 ~2.93 [2]  otifs 2]

O-H:-:N (Water  Links metal complexes  D-H: ~0.82, H---A: Integrates triazine into 3D

to Ring N) & organic moieties ~2.02,D---A: ~2.83[2] supramolecular framework [2]
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Distance (A) I Angle

Bond Type Role in Network ©) Function | Consequence
O-H::-O (Water Connects adjacent D—-H: ~0.83, H---A: Forms Cyc”c R22(8) ring motifs
to Nitrate) metal complexes ~2.04, D---A: ~2.86 [2] 2]

Weak C-H::-O Additional stabilization C---0: ~3.33-3.48 [2] Further stabilizes crystal packing
[2]

Tt-TT Stacking Stabilizes molecular ~2.88 A interplanar Enhances crystal cohesion [1]
stacks distance [1]

The distortion of the 1,2,4-triazine ring from an ideal hexagonal shape, particularly the smaller C-N-C
internal angle, is primarily due to the steric effect of lone-pair electrons on the ring nitrogen atoms. This
distortion is present in both the crystal structure and gas-phase calculations, though hydrogen bonding in the

crystal further influences the geometry [1].

Experimental and Computational Analysis

The hydrogen bonding network can be characterized using several experimental and computational

techniques:

¢ Single-Crystal X-Ray Diffraction (XRD): This is the primary method for determining the precise
crystal structure. Data collection can be performed on diffractometers like the Siemens P4,
and structures are solved and refined using software suites like SHELX [1].

¢ Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are
used to study the effects of hydrogen bonding on molecular vibrations. Spectra should be recorded
for the solid state (e.g., in a KBr disc) and in various solvents to analyze solvation effects [3].

e Computational Modeling: Density Functional Theory (DFT) and MP2 methods with basis sets like
6-311++G(d,p) are used to optimize molecular geometry and calculate vibrational frequencies. The
Polarizable Continuum Model (PCM) is applied to simulate solvent effects, allowing for a direct
comparison with experimental data from different solvents [3].

¢ Hirshfeld Surface Analysis: This computational tool, implemented in software like CrystalExplorer,
visualizes and quantifies intermolecular interactions on the surface of a molecule in a crystal. For 3-
Amino-1,2,4-triazine in a neodymium complex, analyses show that N::-H/H::-N interactions
(42.9%) and H---H interactions (20.6%) are the major contributors to the crystal surface [2].
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Application in Drug Discovery

The 3-amino-1,2,4-triazine scaffold is significant in medicinal chemistry. A recent study developed a library
of derivatives as novel Pyruvate Dehydrogenase Kinase (PDK) inhibitors [4]. PDKs are enzymes
involved in cancer cell metabolic reprogramming (the Warburg effect), and their inhibition is a promising
therapeutic strategy, particularly for aggressive KRAS-mutant pancreatic ductal adenocarcinoma

(PDAC) [4].

The synthesis involves a molecular hybridization approach, combining the triazine core with indole
moieties. The key synthetic step is a ring-closure reaction of bis(indolyl)ethane-1,2-diones with
aminoguanidine bicarbonate to form the triazine derivatives [4]. These compounds showed potent and
subtype-selective inhibition against PDK1 and PDK4 isoforms in biochemical assays, induced cancer cell
death at low micromolar concentrations in 2D and 3D cellular models, and demonstrated efficacy in vivo
with a favorable tolerability profile [4]. The hydrogen-bonding capacity of the triazine core is crucial for its

interaction with the target proteins.

Diagram of Hydrogen Bonding Network

The following Graphviz diagram illustrates the primary hydrogen-bonded chain formation and key

intermolecular interactions in the crystal structure of 3-Amino-1,2,4-triazine.

This network showcases the one-dimensional chains formed via primary N—H:--N bonds, stabilized by n-n

stacking and other interactions that extend the structure into higher dimensions [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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